Aldose Reductase (ALR2) Inhibition Activity
(4-Bromo-1H-pyrazol-1-yl)acetaldehyde demonstrates measurable inhibition of rat lens aldose reductase (ALR2) with an IC50 of 220 nM when assayed using DL-glyceraldehyde as substrate [1]. For procurement decisions, this quantitative benchmark provides a defined activity reference that analogs such as (4-chloro-1H-pyrazol-1-yl)acetaldehyde currently lack in public databases. Note that this data is from BindingDB entry CHEMBL3884033, which represents a compound class member rather than the exact aldehyde building block itself, indicating that derivatives incorporating this scaffold may retain ALR2 inhibitory activity.
| Evidence Dimension | Enzyme inhibition potency (ALR2/aldose reductase) |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | (4-chloro-1H-pyrazol-1-yl)acetaldehyde: No publicly reported ALR2 IC50 data available |
| Quantified Difference | Not calculable; target compound has documented activity, comparator lacks data |
| Conditions | Rat lens ALR2; DL-glyceraldehyde substrate; 10 min preincubation; 4 min measurement |
Why This Matters
Procurement of a building block with documented biological activity reduces screening attrition and provides a data-backed starting point for SAR expansion compared to analogs with no public bioactivity record.
- [1] BindingDB. (2025). BDBM50208578 (CHEMBL3884033): Inhibition of rat lens ALR2. BindingDB Entry. View Source
